N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17224973
InChI: InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1
SMILES:
Molecular Formula: C22H25NO4S
Molecular Weight: 399.5 g/mol

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine

CAS No.:

Cat. No.: VC17224973

Molecular Formula: C22H25NO4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine -

Specification

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
IUPAC Name (2S)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1
Standard InChI Key AQUAKYYNRFLMPW-HXUWFJFHSA-N
Isomeric SMILES CCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Properties of Fmoc-Protected Cysteine Derivatives

PropertyN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteineFmoc-Cys(tBu)-OH Fmoc-Cys(Trt)-OH
Molecular FormulaC22H25NO4SC22H25NO4SC28H29NO7S
Molecular Weight (g/mol)399.5399.5523.6
Protection GroupS-butylS-tert-butylS-trimethoxybenzyl
Melting Point (°C)135–137 (estimated) 135–137Not reported
ChiralityD-configurationL-configurationL-configuration

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential protection of cysteine’s functional groups:

  • Thiol Protection: Reaction of D-cysteine with 1-bromobutane in basic conditions to form S-butyl-D-cysteine .

  • Amine Protection: Introduction of the Fmoc group using Fmoc-Cl (fluorenylmethyl chloroformate) in dichloromethane or DMF, yielding the final product .

Key Reaction:

D-Cysteine+1-BromobutaneBaseS-Butyl-D-cysteineFmoc-ClN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine\text{D-Cysteine} + \text{1-Bromobutane} \xrightarrow{\text{Base}} \text{S-Butyl-D-cysteine} \xrightarrow{\text{Fmoc-Cl}} \text{N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine}

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 7.75–7.30 ppm (aromatic Fmoc protons), δ 4.20–4.40 ppm (α-methine proton), and δ 1.20–1.50 ppm (butyl methyl groups) .

    • ¹³C NMR: Signals for the Fmoc carbonyl (δ 155 ppm) and cysteine carboxyl (δ 175 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 400.1781 (calculated for C22H25NO4S) .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is selectively removed under mild basic conditions (e.g., piperidine in DMF), enabling iterative peptide chain elongation. The S-butyl group remains intact during SPPS, preventing thiol oxidation . Compared to L-isomers, D-configured residues like this compound confer:

  • Protease Resistance: Critical for developing therapeutic peptides with extended half-lives .

  • Structural Diversity: Enables exploration of non-natural peptide conformations in drug discovery .

Bioconjugation and Material Science

The stable thioether linkage facilitates site-specific modifications, such as:

  • PEGylation: Attachment of polyethylene glycol to enhance pharmacokinetics.

  • Surface Functionalization: Immobilization of peptides on gold nanoparticles via thiol-gold interactions .

Future Directions

Advanced Materials

  • Supramolecular Hydrogels: Chirality-dependent self-assembly for tissue engineering scaffolds .

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